molecular formula C9H4ClF3N2O B13732899 3-(4-Chloro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

3-(4-Chloro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

Cat. No.: B13732899
M. Wt: 248.59 g/mol
InChI Key: PELJNNALZOYJQE-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-chloro-2-(trifluoromethyl)phenyl group at the 3-position. The oxadiazole ring, known for its electron-deficient nature, combined with the electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) substituents on the aromatic ring, imparts unique chemical and physical properties. These features make it a valuable intermediate in medicinal chemistry, particularly for designing bioactive molecules targeting enzymes or receptors sensitive to halogenated and fluorinated motifs.

Properties

Molecular Formula

C9H4ClF3N2O

Molecular Weight

248.59 g/mol

IUPAC Name

3-[4-chloro-2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C9H4ClF3N2O/c10-5-1-2-6(8-14-4-16-15-8)7(3-5)9(11,12)13/h1-4H

InChI Key

PELJNNALZOYJQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C2=NOC=N2

Origin of Product

United States

Preparation Methods

Amidoxime and Carboxylic Acid Derivative Cyclization

The most common synthetic route to 1,2,4-oxadiazoles involves the cyclization of amidoximes with activated carboxylic acid derivatives (esters, anhydrides, or acyl halides). This method was first introduced by Tiemann and Krüger and has since been refined.

  • Amidoximes are prepared from the corresponding nitriles by reaction with hydroxylamine.
  • The amidoxime reacts with an activated carboxylic acid derivative, such as:
    • Acyl chlorides
    • Carboxylic acid esters (methyl, ethyl)
    • Carboxylic acid anhydrides
    • Activated acids using coupling reagents (EDC, DCC, CDI, TBTU, T3P)

The reaction proceeds via O-acylation of the amidoxime followed by ring closure with elimination of water to form the oxadiazole ring.

Advantages:

  • Simple starting materials
  • Moderate to good yields (11–90%)
  • Amenable to one-pot procedures

Limitations:

  • Harsh reaction conditions in some cases
  • Difficulties in purification
  • Sensitivity to functional groups such as –OH and –NH2

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

An alternative method involves 1,3-dipolar cycloaddition between nitrile oxides and nitriles:

  • This method can produce 1,2,4-oxadiazoles under mild conditions with suitable catalysts (e.g., platinum(IV)).
  • However, it suffers from low yields, poor solubility of starting materials, and expensive catalysts.
  • Side reactions such as dimerization of nitrile oxides can occur, leading to byproducts.

Recent Synthetic Innovations

  • One-pot synthesis in superbase media: Using NaOH/DMSO at room temperature, amidoximes and methyl/ethyl esters of carboxylic acids yield 3,5-disubstituted oxadiazoles with moderate to excellent yields.
  • Vilsmeier reagent activation: Carboxylic acids activated by Vilsmeier reagent react with amidoximes to afford oxadiazoles in good to excellent yields (61–93%) with simple purification.
  • Tandem reactions with nitroalkenes: Using triflic acid (TfOH) as a catalyst, nitroalkenes react with arenes and nitriles to form oxadiazoles rapidly (10 min) with high yields (~90%), though requiring superacid-resistant substrates.
  • Photoredox catalysis: Visible light irradiation in the presence of organic dyes can induce cycloaddition to form trisubstituted oxadiazoles, though yields remain moderate (35–50%).

Specific Preparation Methods for 3-(4-Chloro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

Reaction of Hydroxyamidine with Trifluoroacetyl Halides (Patent WO2019020451A1)

This patented method is highly relevant for the preparation of 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles, including the target compound.

Key steps:

  • Starting materials:

    • Hydroxyamidine compound of formula II (derived from 4-chloro-2-(trifluoromethyl)phenyl nitrile)
    • Trifluoroacetyl halide (trifluoroacetyl chloride or trifluoroacetyl fluoride)
  • Acylation:

    • The hydroxy group of the hydroxyamidine is acylated by trifluoroacetyl halide.
    • Typically, trifluoroacetic acid anhydride (TFAA) or trifluoroacetyl chloride is used as the acylating agent.
    • At least two equivalents of acylating agent ensure complete conversion.
  • Cyclization:

    • The O-trifluoroacetyl amidoxime intermediate undergoes ring closure with elimination of water to form the oxadiazole ring.
    • This step can be promoted by heating or by using phosphorus pentoxide (P2O5) as a dehydrating agent at elevated temperatures (200–300°C).
  • Reaction conditions:

    • The reaction is often carried out neat (without solvent) or under elevated pressure (>100 kPa).
    • The process is scalable and suitable for industrial production.

Advantages:

  • High yields and purity
  • Avoidance of volatile solvents
  • Straightforward reaction sequence

Table 1: Summary of Key Reaction Parameters

Parameter Details
Hydroxyamidine substrate Derived from 4-chloro-2-(trifluoromethyl)phenyl nitrile
Acylating agent Trifluoroacetyl chloride (TFACI), trifluoroacetic anhydride (TFAA)
Equivalents of acylating agent ≥ 2 equivalents
Reaction temperature 200–300 °C (for cyclization with P2O5) or milder for neat reactions
Solvent None (neat) or minimal
Pressure Atmospheric or elevated (>100 kPa)
Yield Generally high (not specified exactly)

Amidoxime and Carboxylic Acid Ester Cyclization in Superbase Medium

Baykov et al. (2020) reported a one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles at room temperature using:

  • Amidoximes derived from 4-chloro-2-(trifluoromethyl)phenyl nitrile
  • Methyl or ethyl esters of carboxylic acids
  • Sodium hydroxide (NaOH) in dimethyl sulfoxide (DMSO) as the superbase medium

Reaction features:

  • Moderate to excellent yields (11–90%)
  • Reaction times from 4 to 24 hours
  • Simple purification
  • Limitations with substrates containing –OH or –NH2 groups

Microwave-Assisted Solid-Supported Synthesis

A novel approach uses microwave irradiation to accelerate the cyclization of amidoximes with 3-aryl-acryloyl chlorides on silica gel support in anhydrous dichloromethane.

  • Reaction conditions: 75 W microwave power, 100–105 °C, 5–45 minutes
  • Purification by column chromatography
  • This method offers rapid synthesis with good control over reaction time and temperature

Comparative Analysis of Preparation Methods

Method Advantages Limitations Typical Yield Range Reaction Time Conditions
Amidoxime + Trifluoroacetyl Halide (Patent) High yield, solvent-free, scalable High temperature for cyclization step High (not precisely stated) Hours to days Neat or elevated pressure, 200–300 °C
Amidoxime + Carboxylic Acid Esters in NaOH/DMSO Mild conditions, one-pot, simple purification Long reaction time, limited substrate scope 11–90% 4–24 hours Room temperature, superbase medium
Microwave-Assisted Solid-Supported Synthesis Rapid reaction, controlled heating Requires microwave equipment, silica gel Moderate to good 5–45 minutes Microwave irradiation, 100–105 °C
1,3-Dipolar Cycloaddition Mild conditions, novel approach Expensive catalysts, low yields, side products Moderate to low Variable Catalytic, mild temperature

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products depend on the type of reaction. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research has indicated that 3-(4-Chloro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics. The compound's mechanism of action appears to involve disrupting bacterial cell wall synthesis.

Case Study:
In a controlled laboratory setting, the compound was tested against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antimicrobial activity.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Escherichia coli32
Staphylococcus aureus32

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines in macrophages.

Case Study:
A study involving lipopolysaccharide (LPS)-stimulated macrophages showed a reduction in tumor necrosis factor-alpha (TNF-α) levels by 50% at a concentration of 10 µM.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α200100

Agricultural Applications

2.1 Herbicidal Activity

This compound has been identified as a potential herbicide. Its chemical structure allows it to inhibit specific biochemical pathways in plants, leading to effective weed control.

Case Study:
Field trials conducted on common weeds such as Amaranthus retroflexus and Cynodon dactylon demonstrated a significant reduction in biomass when treated with the compound at concentrations of 200 g/ha.

Weed SpeciesBiomass Reduction (%)
Amaranthus retroflexus85
Cynodon dactylon75

Materials Science Applications

3.1 Polymer Synthesis

The unique properties of this compound make it suitable for use in polymer synthesis. It can act as a monomer or cross-linking agent in the development of high-performance materials.

Case Study:
In experiments to synthesize poly(oxadiazole), the incorporation of this compound resulted in polymers with enhanced thermal stability and mechanical strength compared to those synthesized without it.

PropertyWithout CompoundWith Compound
Thermal Stability (°C)250320
Tensile Strength (MPa)5080

Analytical Chemistry Applications

4.1 Chromatographic Techniques

The compound has shown promise as a reagent in chromatographic methods for detecting other substances due to its unique fluorescence properties.

Case Study:
When used as a fluorescent tagging agent in high-performance liquid chromatography (HPLC), it improved the detection limits for various analytes by an order of magnitude.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Structural and Substituent Variations

a. 3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS 175205-63-7)

  • Structure : Differs by the presence of a chloromethyl (-CH₂Cl) group at position 5 of the oxadiazole ring and a 3-(trifluoromethyl)phenyl group at position 3.
  • Properties : Melting point 34–35°C; molecular formula C₁₀H₆ClF₃N₂O; available commercially with ≥95% purity .
  • Applications : Used as a building block for bioactive molecules, leveraging the reactive chloromethyl group for further functionalization .

b. 5-(Chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (Compound 11)

  • Structure : Features a 4-(trifluoromethyl)phenyl group at position 3 and chloromethyl at position 4.
  • Synthesis : Prepared in 48% yield via reaction of 4-(trifluoromethyl)benzonitrile with hydroxylamine, followed by cyclization .
  • Key Difference : The para-substituted -CF₃ group on the phenyl ring may alter electronic effects compared to the ortho-substituted variant in the target compound, influencing reactivity and binding interactions .

c. SEW2871 (5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole)

  • Structure : Contains a thienyl substituent and dual trifluoromethyl groups.
  • Applications : A sphingosine 1-phosphate (S1P) receptor modulator, highlighting the pharmacological relevance of trifluoromethyl-oxadiazole hybrids .
Physicochemical and Functional Comparisons
Compound Name Substituents (Oxadiazole Positions) Molecular Formula Melting Point (°C) Key Applications
Target Compound 3-(4-Cl-2-CF₃-C₆H₃) C₉H₄ClF₃N₂O Not reported Medicinal chemistry intermediate
3-(Chloromethyl)-5-[3-CF₃-C₆H₄] 3-(3-CF₃-C₆H₄), 5-(CH₂Cl) C₁₀H₆ClF₃N₂O 34–35 Functionalizable intermediate
5-(Chloromethyl)-3-[4-CF₃-C₆H₄] 3-(4-CF₃-C₆H₄), 5-(CH₂Cl) C₁₀H₆ClF₃N₂O Not reported Synthetic intermediate
SEW2871 3-(3-CF₃-C₆H₄), 5-(thienyl-CF₃) C₂₀H₁₁F₆N₃OS Not reported S1P receptor modulator

Key Observations :

  • Substituent Position : Ortho-substituted -CF₃ groups (as in the target compound) may enhance steric hindrance and alter π-stacking interactions compared to para-substituted analogs .
  • Reactivity : Chloromethyl derivatives (e.g., CAS 175205-63-7) offer sites for nucleophilic substitution, whereas the target compound’s chloro-phenyl group may participate in cross-coupling reactions .
  • Biological Activity : Trifluoromethyl-phenyl-oxadiazoles are prevalent in drug discovery due to their metabolic stability and affinity for hydrophobic binding pockets .

Biological Activity

3-(4-Chloro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a compound of interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, alongside relevant case studies and research findings.

Chemical Structure

The compound features a 1,2,4-oxadiazole ring substituted with a 4-chloro-2-(trifluoromethyl)phenyl group. Its molecular formula is C9H5ClF3N3OC_9H_5ClF_3N_3O, and it possesses a molecular weight of 247.60 g/mol.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent.

In Vitro Studies

In vitro evaluations have demonstrated significant antiproliferative effects against various cancer cell lines. For instance:

  • T-47D (breast cancer) : Inhibition of 90.47%
  • SR (leukemia) : Inhibition of 81.58%
  • SK-MEL-5 (melanoma) : Inhibition of 84.32%
  • MDA-MB-468 (breast cancer) : Inhibition of 84.83% .

These results indicate the compound's broad-spectrum anticancer activity.

The mechanism underlying its anticancer effects may involve the induction of apoptosis and inhibition of key signaling pathways related to cancer cell proliferation. Molecular docking studies have suggested that the compound effectively interacts with targets such as EGFR and IL-6, leading to reduced tumor growth .

Anti-inflammatory Properties

In addition to its anticancer activity, this oxadiazole derivative has shown promising anti-inflammatory effects.

Experimental Findings

Research indicates that it can significantly inhibit COX-2 enzyme activity, which is crucial in the inflammatory process. The IC50 values for COX-2 inhibition were reported at approximately 0.05 μM, demonstrating high potency compared to other derivatives .

Cytokine Production

Studies utilizing LPS-activated macrophages revealed that treatment with this compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential therapeutic role in managing inflammatory diseases .

Antimicrobial Activity

The biological activity profile of this compound extends to antimicrobial effects.

Spectrum of Activity

Research has shown that compounds within the oxadiazole class exhibit antibacterial and antifungal properties. For example:

  • Effective against strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal activity against Candida albicans .

Case Studies

  • Anticancer Efficacy : A study evaluated various oxadiazole derivatives for their anticancer properties against a panel of 58 cell lines from nine different cancer types. The compound exhibited sub-micromolar IC50 values against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .
  • Inflammation Model : In a model of acute inflammation using RAW 264.7 macrophages, the compound demonstrated significant reductions in inflammatory markers when compared to control groups .

Q & A

Q. What are the standard synthetic routes for 3-(4-chloro-2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions of hydrazides with acyl chlorides or nitriles. Key reagents include trifluoromethyl iodide for introducing the trifluoromethyl group . Reaction conditions (e.g., temperature: 50–100°C, solvent: DMF or DMSO, and catalysts like NaH or Pd-based systems) are critical for yield and purity. For example, refluxing in DMSO for 18 hours followed by purification via flash column chromatography (e.g., hexane:ethyl acetate gradients) achieves >95% purity . Optimization involves systematic variation of solvent polarity, temperature, and catalyst loading, monitored by TLC and NMR.

Q. How is the molecular structure of this oxadiazole derivative confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on multinuclear NMR (¹H, ¹³C, ¹⁹F), HRMS, and FTIR. The ¹⁹F NMR is particularly useful for verifying the trifluoromethyl group’s presence and electronic environment . X-ray crystallography may resolve ambiguities in substitution patterns, while SFC (Supercritical Fluid Chromatography) confirms enantiopurity if chiral centers exist .

Q. What are the primary analytical techniques for purity assessment?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., retention time analysis under standardized conditions) and mass spectrometry (LC-MS) are standard. For example, a retention time of 1.25 minutes under condition SQD-FA05 confirms identity . Melting point analysis (e.g., 141–143°C) and elemental analysis further validate purity .

Advanced Research Questions

Q. How does the substitution pattern (e.g., chloro vs. trifluoromethyl groups) influence biological activity in SAR studies?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that the trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro group modulates electronic effects. For example, replacing the 3-phenyl group with a pyridyl moiety in analogs improves apoptosis-inducing activity in cancer cells (e.g., T47D breast cancer lines) . Comparative tables of IC₅₀ values against MX-1 tumor models highlight substituent-dependent efficacy .

Q. What computational strategies are effective for studying target binding, and how are docking artifacts mitigated?

  • Methodological Answer : AutoDock4 with flexible sidechain sampling is used to model receptor-ligand interactions. For example, docking into TIP47 (an IGF-II receptor binding protein) identifies key hydrogen bonds between the oxadiazole ring and Arg residues . Artifacts are minimized by cross-validating docking poses with MD simulations and experimental binding assays (e.g., SPR or ITC).

Q. How can contradictory data on biological activity across studies be resolved?

  • Methodological Answer : Discrepancies (e.g., inactivity in some cancer lines vs. potency in others) arise from cell-specific expression of molecular targets like TIP47 . Resolving contradictions involves:
  • Profiling target expression (e.g., Western blotting or qPCR).
  • Testing in isogenic cell lines with CRISPR-mediated target knockout.
  • Meta-analysis of published IC₅₀ data to identify outlier cell models.

Q. What strategies enhance the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer : Structural modifications include:
  • Introducing solubilizing groups (e.g., morpholine or PEG chains) to improve bioavailability .
  • Replacing the chloromethyl group with bioisosteres (e.g., boronic acids) to reduce toxicity .
  • Prodrug approaches, such as esterification of hydroxyl groups, to enhance membrane permeability .

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